Methyl 2,5-dichloro-3-methoxybenzoate
Description
Methyl 2,5-dichloro-3-methoxybenzoate is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a methoxy group. This compound is used in various chemical syntheses and has applications in scientific research .
Properties
IUPAC Name |
methyl 2,5-dichloro-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFFJZLHTMOKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,5-dichloro-3-methoxybenzoate can be synthesized through the esterification of 2,5-dichloro-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms. Common nucleophiles include amines and thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methoxy group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4), leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of 2,5-dichloro-3-methoxybenzyl alcohol.
Oxidation: Formation of 2,5-dichloro-3-methoxybenzoic acid.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- Methyl 2,5-dichloro-3-methoxybenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often used in the production of specialty chemicals and polymers due to its reactive functional groups .
Synthetic Routes
- The compound can be synthesized through the esterification of 2,5-dichloro-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is typically conducted under reflux conditions to ensure complete conversion.
Biological Research
Enzyme-Catalyzed Reactions
- In biological studies, this compound is utilized to investigate enzyme-catalyzed reactions and microbial degradation pathways. Its structure allows it to interact with specific enzymes that cleave the ester bond, facilitating further metabolic processing by microorganisms .
Antimicrobial Activity
- Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Properties
- Research indicates potential anticancer activity, with in vitro studies suggesting that it may inhibit tumor cell growth against certain cancer cell lines. This property makes it a candidate for further pharmacological investigation .
Industrial Applications
Agrochemicals Production
- This compound is employed in the synthesis of agrochemicals, where its chemical properties are leveraged to develop effective pesticides and herbicides .
Building Block for Specialty Chemicals
- The compound acts as a building block in the synthesis of various specialty chemicals used in different industrial applications, including dyes and pharmaceuticals .
Case Studies and Experimental Data
1. Antimicrobial Testing
Research has focused on the antimicrobial properties of this compound through various assays that measure its effectiveness against specific bacterial strains.
2. Cytotoxicity Assays
Studies assessing cytotoxicity have indicated that while the compound shows promise as an antimicrobial agent, its effects on human cell lines require further investigation to evaluate safety and efficacy.
Mechanism of Action
The mechanism of action of methyl 2,5-dichloro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in microbial degradation studies, the compound is metabolized by specific enzymes that cleave the ester bond, leading to the formation of intermediate products that are further processed by the microorganism .
Comparison with Similar Compounds
Methyl 2,5-dichlorobenzoate: Similar structure but lacks the methoxy group at position 3.
Methyl 2-bromo-5-methoxybenzoate: Similar structure but has a bromine atom instead of chlorine at position 2.
Uniqueness: Methyl 2,5-dichloro-3-methoxybenzoate is unique due to the presence of both chlorine and methoxy substituents on the benzene ring, which imparts distinct chemical reactivity and physical properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .
Biological Activity
Methyl 2,5-dichloro-3-methoxybenzoate (CAS: 165377-90-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H8Cl2O3
- Molecular Weight : 235.07 g/mol
- SMILES Notation : COC(=O)C1=CC(Cl)=CC(OC)=C1Cl
This compound can be synthesized through various chemical reactions, often involving chlorination and esterification processes. One notable method involves the reaction of methyl 2,5-dichlorobenzoate with nucleophiles under photostimulated conditions. The mechanism typically follows the SRN1 pathway, where the reaction is facilitated by light, leading to the formation of substitution products with varying yields depending on the conditions used (e.g., solvent type and temperature) .
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties. For instance, certain studies have shown that compounds with similar structures can inhibit the replication of viruses such as hepatitis B . The mechanism often involves interference with viral DNA synthesis or direct inhibition of viral enzymes.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is significant in conditions characterized by chronic inflammation .
Cytotoxicity Studies
In cellular assays, this compound has been tested for cytotoxic effects against various cancer cell lines. Results indicate that at certain concentrations, the compound can induce apoptosis in cancer cells while sparing normal cells .
Case Studies and Research Findings
- Photostimulated Reactions :
- Antiviral Efficacy :
- Anti-inflammatory Mechanisms :
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2,5-dichloro-3-methoxybenzoate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves esterification of 2,5-dichloro-3-methoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Optimization includes controlling temperature (60–80°C) to minimize side reactions like demethylation. Alternatively, nucleophilic substitution on a pre-functionalized benzoyl chloride intermediate (e.g., using methyl chloride) may improve yields . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product from residual starting materials or hydrolysis byproducts .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Expect signals for the methoxy group (~δ 3.8–4.0 ppm, singlet) and aromatic protons (δ 7.0–8.0 ppm, split due to chlorine substituents). Compare with analogs like methyl 5-chloro-2-hydroxybenzoate, where chlorine-induced deshielding shifts aromatic peaks .
- LC-MS : Use reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to confirm molecular ion [M+H]⁺ (theoretical m/z ≈ 235). Fragmentation patterns should reflect loss of COOCH₃ (44 Da) .
- FT-IR : Key peaks include C=O stretch (~1720 cm⁻¹) and C-O-C (methoxy, ~1250 cm⁻¹) .
Q. What precautions are necessary for handling this compound in the lab?
- Methodological Answer :
- Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Ensure fume hood ventilation during synthesis due to potential release of HCl or methyl chloride .
- Store in airtight containers at 0–6°C to prevent hydrolysis of the ester group .
- In case of spills, neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement can determine bond lengths and angles, particularly the planarity of the aromatic ring and steric effects of substituents. For example, in related triazine derivatives, SHELX programs resolved torsional angles between methoxy and ester groups . Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. ORTEP-3 can visualize anisotropic displacement parameters to assess positional uncertainty .
Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Contradiction Example : Discrepancies in aromatic proton splitting (¹H NMR) may arise from dynamic effects or impurities. Use DEPT-135 or HSQC to confirm proton-carbon correlations.
- Mass Spec Ambiguity : If LC-MS shows unexpected adducts (e.g., [M+Na]⁺), reanalyze with softer ionization (APCI instead of ESI) or compare with isotopic patterns of chlorine (³⁵Cl/³⁷Cl ratio ~3:1) .
- Cross-Validation : Combine X-ray data with DFT calculations (e.g., Gaussian) to predict NMR shifts and optimize molecular geometry .
Q. How does the electronic environment of substituents influence the reactivity of this compound in further functionalization?
- Methodological Answer :
- The meta -chlorine and methoxy groups create an electron-deficient aromatic ring, directing electrophilic substitution to the para position relative to methoxy. For example, nitration (HNO₃/H₂SO₄) at 0°C yields the 4-nitro derivative. Monitor regioselectivity via HPLC and compare with Hammett σ values for substituent effects .
- Hydrolysis studies (e.g., NaOH/EtOH reflux) can quantify ester stability; the electron-withdrawing chlorine substituents accelerate hydrolysis compared to non-halogenated analogs .
Q. What analytical methods assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC (C18 column, 220 nm UV detection). Hydrolysis products (e.g., 2,5-dichloro-3-methoxybenzoic acid) are identified by retention time shifts .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C for methyl esters). Correlate with DSC data to identify melting points and polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
